(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a thiazole ring, and an acrylonitrile group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Amination: The 5-chloro-2-methylphenylamine is prepared separately and then coupled with the thiazole derivative.
Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the intermediate product, often facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazole ring and the acrylonitrile group suggests possible activity as an enzyme inhibitor or receptor modulator, which could be useful in developing new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-methylthiazol-2-yl)acrylonitrile: Similar structure but with a methyl group on the thiazole ring.
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-phenylthiazol-2-yl)propionitrile: Similar structure but with a propionitrile group instead of acrylonitrile.
Uniqueness
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3S/c1-13-7-8-16(20)9-17(13)22-11-15(10-21)19-23-18(12-24-19)14-5-3-2-4-6-14/h2-9,11-12,22H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRGMOLAJASSGT-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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